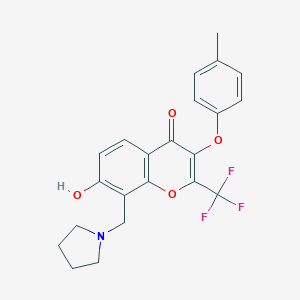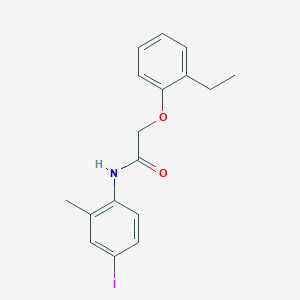![molecular formula C21H17BrN2OS B285173 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are dependent on the specific application. As an anticancer agent, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. As an anti-inflammatory agent, this compound has been found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. Furthermore, as a neuroprotective agent, this compound has been found to protect neurons from oxidative stress and apoptosis by activating the Nrf2 signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique chemical structure and properties, which make it a promising candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments, including its low solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the scientific research of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent by studying its efficacy in different types of cancer cells and in vivo models. Another direction is to explore its potential as an anti-inflammatory agent by studying its effects on different inflammatory diseases and in vivo models. Furthermore, future research could focus on the development of novel derivatives of this compound with improved solubility and potency.
Méthodes De Synthèse
The synthesis of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile to form 5-(3,4-dimethylphenyl)-2-cyanoacrylic acid. The second step involves the reaction of 5-(3,4-dimethylphenyl)-2-cyanoacrylic acid with 2-bromo-4-methylbenzylbromide to form 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thiophene-2-carboxylic acid. The final step involves the cyclization of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thiophene-2-carboxylic acid to form 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research due to its unique chemical structure and properties. This compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have potential as a neuroprotective agent due to its ability to protect neurons from oxidative stress and apoptosis.
Propriétés
Formule moléculaire |
C21H17BrN2OS |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17BrN2OS/c1-13-3-6-16(9-14(13)2)18-11-26-20-19(18)21(25)24(12-23-20)10-15-4-7-17(22)8-5-15/h3-9,11-12H,10H2,1-2H3 |
Clé InChI |
MKLWURDXAWEABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)

![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)